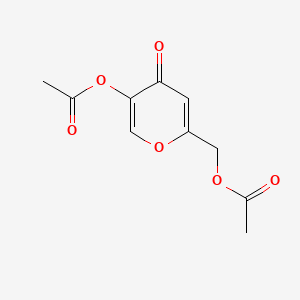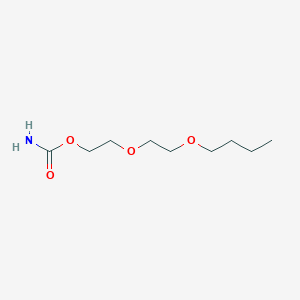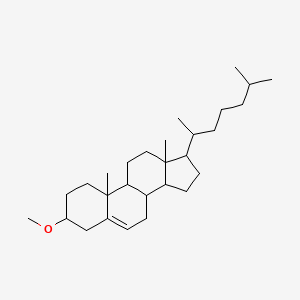
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an isopropyl ester group attached to the 2-oxo-1,3-benzothiazol-3(2H)-yl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate typically involves the esterification of 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Catalyst: Sulfuric acid or hydrochloric acid
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves:
Raw Materials: 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid, isopropanol
Catalyst: Sulfuric acid
Solvent: Toluene
Temperature Control: Maintained at 70°C
Purification: The product is purified by distillation or recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid and isopropanol.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.
Major Products Formed
Hydrolysis: 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid and isopropanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Applications De Recherche Scientifique
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.
Protein Interaction: It can interact with proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be compared with other benzothiazole derivatives, such as:
- 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid
- Methyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
Uniqueness
- Isopropyl Group : The presence of the isopropyl ester group provides unique chemical properties, such as increased hydrophobicity and altered reactivity.
- Applications : Its specific structure makes it suitable for certain applications where other benzothiazole derivatives may not be as effective.
Propriétés
Formule moléculaire |
C12H13NO3S |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
propan-2-yl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO3S/c1-8(2)16-11(14)7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3 |
Clé InChI |
QQHOARCCMHNAFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CN1C2=CC=CC=C2SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)

![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)

![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)
